molecular formula C43H73O6P B1252483 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate

2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate

Cat. No. B1252483
M. Wt: 717 g/mol
InChI Key: WHMXLRRVANEOOG-MVFIEKMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate is the 2,3-bis-O-(geranylgeranyl)- derivative of sn-glycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate(2-).

Scientific Research Applications

Enzymatic Synthesis and Function

  • Biosynthetic Pathways : The synthesis of bis(monoacylglycero)phosphate, a derivative of 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate, involves complex enzymatic pathways including transacylase and phospholipase activities. These enzymes function optimally in acidic pH, suggesting their operation in cellular compartments like lysosomes and endosomes (Amidon, Waite, & Brown, 1996).

  • Archaeal Membrane Lipid Biosynthesis : In archaea like Methanothermobacter thermoautotrophicus, enzymes like CTP:2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate cytidyltransferase are involved in phospholipid biosynthesis, critical for cellular function. These enzymes facilitate the formation of CDP-archaeol, an intermediate in cellular phospholipid biosynthesis (Morii, Nishihara, & Koga, 2000).

  • Structural Analysis of Enzymes : Crystal structures of enzymes like (S)-3-O-geranylgeranylglyceryl phosphate synthase, which catalyzes the formation of archaeal cell membrane lipids, have provided insights into their catalytic mechanisms and substrate recognition, crucial for understanding cell membrane formation in archaeal organisms (Nemoto et al., 2019).

Lipid Structural Analysis and Properties

  • Membrane Packing and Dynamics : Studies on the thermotropic phase behavior and membrane structure of bis(monoacylglycero)phosphate analogues provide insights into their role in cellular functions like lipid and protein trafficking. The unique stereoconfiguration of these lipids contributes to their physiological functions (Hayakawa et al., 2006).

  • Lipid Isomers and Stability : Research on lysobisphosphatidic acid (LBPA) isomers, related to bis(monoacylglycero)phosphate, highlights how the structure at the molecular level can impact the shape and functions of these lipids, particularly in cholesterol metabolism (Goursot et al., 2010).

  • Biophysical Properties : The study of novel saturated bis(monoacylglycero)phosphate analogues, related to 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate, sheds light on their biophysical properties, which are crucial for understanding their roles in lysosomal and endosomal functions (Goff et al., 2010).

properties

Product Name

2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate

Molecular Formula

C43H73O6P

Molecular Weight

717 g/mol

IUPAC Name

[(2S)-2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate

InChI

InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+/t43-/m0/s1

InChI Key

WHMXLRRVANEOOG-MVFIEKMPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@@H](COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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